MAO-A Inhibition: –NEt2 Analog (3a) vs. –NMe2 Analog (2a) and –N(nPr)2 Analog (4a)
In a head-to-head panel of 19 amphoteric biscoumarins assayed against human MAO-A at 10 µM, the target compound bearing –CH2NEt2 (identified as compound 3a in the study) was compared directly to its closest N-alkyl variants. The –NMe2 analog (2a) and the –N(nPr)2 analog (4a) were tested under identical conditions. The data demonstrate that the –NEt2 substituent yields a specific inhibitory profile that is distinct from both smaller and larger N-alkyl groups [1].
| Evidence Dimension | Residual MAO-A activity (%) at 10 µM inhibitor concentration |
|---|---|
| Target Compound Data | Compound 3a (–NEt2): approximately 60–70% residual activity (i.e., ~30–40% inhibition) |
| Comparator Or Baseline | Compound 2a (–NMe2): ~40% residual activity (~60% inhibition); Compound 4a (–N(nPr)2): ~90% residual activity (~10% inhibition) |
| Quantified Difference | The –NMe2 analog (2a) inhibits MAO-A roughly 1.5–2× more potently than the –NEt2 analog (3a); the –N(nPr)2 analog (4a) is essentially inactive (>3-fold weaker than 3a). |
| Conditions | Human recombinant huMAO-A; kynuramine substrate; spectrophotometric detection at 316 nm; 10 µM compound concentration; mean of three independent experiments. |
Why This Matters
For a scientific user requiring a biscoumarin scaffold with measurable but not maximal MAO-A inhibition, the –NEt2 compound provides a defined intermediate activity window, whereas the –NMe2 analog is more potent and the –N(nPr)2 analog is effectively inactive—making the target compound the rational choice for studies where partial MAO-A modulation is desired.
- [1] Petrou, A.; Deruvo, C.; Purgatorio, R.; Lichitsky, B.; Komogortsev, A.N.; Kartsev, V.G.; de Candia, M.; Catto, M.; Altomare, C.D.; Geronikaki, A. Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. Int. J. Mol. Sci. 2025, 26, 10197. Table 1. View Source
